N'-{(E)-[5-(4-chlorophenyl)furan-2-yl]methylidene}-2-phenylacetohydrazide
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Overview
Description
N’-{(E)-[5-(4-chlorophenyl)furan-2-yl]methylidene}-2-phenylacetohydrazide is a compound that belongs to the class of hydrazones. It is characterized by the presence of a furan ring substituted with a 4-chlorophenyl group and a phenylacetohydrazide moiety. This compound has garnered interest due to its potential biological activities, including antimicrobial and anthelmintic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-{(E)-[5-(4-chlorophenyl)furan-2-yl]methylidene}-2-phenylacetohydrazide typically involves the reaction of 5-(4-chlorophenyl)furfural with 2-phenylacetohydrazide under anhydrous conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalytic amount of acid, such as acetic acid .
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Step 1: : Synthesis of 5-(4-chlorophenyl)furfural
- React 4-chlorobenzaldehyde with furfural in the presence of a base, such as sodium hydroxide, to yield 5-(4-chlorophenyl)furfural.
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Step 2: : Condensation Reaction
- Mix 5-(4-chlorophenyl)furfural with 2-phenylacetohydrazide in ethanol or methanol.
- Add a catalytic amount of acetic acid.
- Heat the reaction mixture under reflux for several hours.
- Cool the reaction mixture and filter the precipitated product.
- Recrystallize the product from ethanol to obtain pure N’-{(E)-[5-(4-chlorophenyl)furan-2-yl]methylidene}-2-phenylacetohydrazide .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
N’-{(E)-[5-(4-chlorophenyl)furan-2-yl]methylidene}-2-phenylacetohydrazide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.
Reduction: The hydrazone moiety can be reduced to form the corresponding hydrazine derivative.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Use of oxidizing agents such as potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Use of reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Use of nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of furan-2,5-dione derivatives.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of substituted chlorophenyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Potential use as an anthelmintic agent for treating parasitic worm infections.
Mechanism of Action
The exact mechanism of action of N’-{(E)-[5-(4-chlorophenyl)furan-2-yl]methylidene}-2-phenylacetohydrazide is not fully understood. it is believed to exert its effects by interacting with specific molecular targets and pathways:
Comparison with Similar Compounds
N’-{(E)-[5-(4-chlorophenyl)furan-2-yl]methylidene}-2-phenylacetohydrazide can be compared with other similar compounds, such as:
N’-{(E)-[5-(4-chlorophenyl)furan-2-yl]methylidene}-2-(4-methylphenyl)acetohydrazide: Similar structure but with a methyl group on the phenyl ring.
N’-{(E)-[5-(4-chlorophenyl)furan-2-yl]methylidene}-2-(4-nitrophenyl)acetohydrazide: Similar structure but with a nitro group on the phenyl ring.
These compounds share similar chemical properties and biological activities but differ in their substituents, which can influence their potency and selectivity.
Properties
Molecular Formula |
C19H15ClN2O2 |
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Molecular Weight |
338.8 g/mol |
IUPAC Name |
N-[(E)-[5-(4-chlorophenyl)furan-2-yl]methylideneamino]-2-phenylacetamide |
InChI |
InChI=1S/C19H15ClN2O2/c20-16-8-6-15(7-9-16)18-11-10-17(24-18)13-21-22-19(23)12-14-4-2-1-3-5-14/h1-11,13H,12H2,(H,22,23)/b21-13+ |
InChI Key |
MWFTUQBKBKWAFG-FYJGNVAPSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)CC(=O)N/N=C/C2=CC=C(O2)C3=CC=C(C=C3)Cl |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NN=CC2=CC=C(O2)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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